6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine-dione derivative characterized by a tetrahydropyrimidine core with a chlorine substituent at position 6 and a 4-fluorobenzyl group at position 3. Pyrimidine-diones are a class of heterocyclic compounds widely studied for their diverse biological activities, including antifungal, antioxidant, and anticancer properties, as exemplified by structurally related compounds in the literature . The chlorine atom at position 6 and the 4-fluorobenzyl moiety at position 3 likely influence the compound’s electronic and steric properties, which may modulate its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-5-10(16)15(11(17)14-9)6-7-1-3-8(13)4-2-7/h1-5H,6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLOZZHKPVQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(NC2=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326953 | |
| Record name | 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868143-04-8 | |
| Record name | 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 6-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with the tetrahydropyrimidine derivative in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 6-chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant antimicrobial properties. Studies suggest that these compounds can interfere with nucleic acid synthesis or inhibit specific enzymes involved in cell proliferation, making them potential candidates for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The presence of the chloro and carbonyl functional groups may enhance its efficacy against various cancer cell lines.
Synthesis of Novel Derivatives
The versatility of this compound as an intermediate in organic synthesis allows researchers to explore novel derivatives with tailored biological activities. The compound's unique structural features can be modified to optimize its pharmacological properties.
Potential in Drug Development
Due to its unique combination of substituents and biological activities, this compound presents opportunities for drug development in fields such as oncology and infectious diseases. The ongoing research aims to elucidate its mechanism of action and establish structure-activity relationships for enhanced therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against common bacterial pathogens. The results indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced significant apoptosis in treated cells. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways. These findings support further investigation into its potential as an anticancer agent.
Case Study 3: Synthesis Optimization
Research focused on optimizing the synthesis pathways for this compound revealed multi-step synthetic routes that enhance yield and purity. This work lays the groundwork for scalable production methods suitable for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
6-[(4-Chlorophenyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
- Substituents: Position 6: 4-Chloroanilino group (NH-C₆H₄-Cl). Position 3: Methyl group.
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
- Substituents: Position 6: Amino group (-NH₂). Position 1: 4-Chlorobenzyl group.
- The 4-chlorobenzyl group at position 1 alters steric interactions compared to the 4-fluorobenzyl group at position 3, possibly affecting target binding .
5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione ()
- Substituents: Position 3: 4-Fluorobenzyl group (shared with the target compound). Position 1: 4-Methylpiperazino group. Position 5: Acetyl group.
- Key Differences: The acetyl group at position 5 introduces additional hydrogen-bond acceptor capacity. The 4-methylpiperazino group at position 1 may enhance solubility and modulate receptor interactions, contrasting with the unsubstituted position 1 in the target compound .
Structural and Functional Implications
Halogen Substituents
- Chlorine at Position 6 : Found in the target compound and derivatives. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity and influence binding to hydrophobic pockets.
- Fluorine in 4-Fluorobenzyl Group : The fluorine atom’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier halogens (e.g., chlorine) .
Benzyl vs. Alkyl Substituents
Comparative Data Table
Biological Activity
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chloro and a fluorophenyl substituent which may contribute to its biological activity. The presence of these halogen atoms can enhance the lipophilicity and biological interactions of the compound.
Antimicrobial Activity
Research indicates that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacterial strains. Specifically:
- In vitro Studies : Compounds in this class were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were observed to vary significantly but often fell within the range of 0.5 to 256 µg/mL .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Pyrimidine Derivative | S. aureus | 16 |
| Similar Pyrimidine Derivative | K. pneumoniae | 32 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well documented. For example, a related study reported that certain tetrahydropyrimidines exhibited IC50 values as low as 0.0227 µM against various cancer cell lines . The mechanism often involves the inhibition of critical enzymes such as HIV-1 integrase and other targets linked to cancer cell proliferation.
Case Study:
A study conducted on N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides revealed that these compounds inhibited the strand transfer reaction of HIV integrase with an IC50 value of 0.65 µM . This suggests potential applications in antiviral therapies as well.
Anti-inflammatory Activity
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Compounds demonstrated varying degrees of inhibition in paw edema models compared to standard anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Efficacy
| Compound | Inhibition (%) at 4h | Standard (Indomethacin) |
|---|---|---|
| Compound A | 43.17% | 47.72% |
| Compound B | 40.91% | 42.22% |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. A common approach is to react 4-fluorobenzylamine with a β-keto ester derivative under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine ring. Chlorination at the 6-position can be achieved using POCl₃ or PCl₅. Key parameters include:
- Reaction Time: 6–12 hours under reflux (optimized to avoid side products like thiourea derivatives) .
- Solvent Selection: Acetone or ethanol for improved solubility of intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol or acetonitrile .
Basic Question: How is the compound purified, and what analytical criteria validate its purity?
Methodological Answer:
Post-synthesis purification involves:
- Recrystallization: Use methanol or acetonitrile to remove unreacted starting materials. Monitor crystal formation at 4°C for optimal yield .
- HPLC Analysis: Employ a C18 column with a mobile phase of 70:30 acetonitrile/water (0.1% TFA) to confirm ≥95% purity. Retention time should match reference standards .
- Melting Point Determination: Compare observed values (e.g., 180–185°C) against literature data. Discrepancies >2°C warrant re-analysis via differential scanning calorimetry (DSC) .
Basic Question: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- X-Ray Crystallography: Resolve the envelope conformation of the tetrahydropyrimidine ring (r.m.s. deviation <0.06 Å) and dihedral angles between aromatic groups (e.g., 89.4° between phenyl and pyrimidine planes) .
Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Use HPLC to quantify degradation products. The compound is typically stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions due to lactam ring opening .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min. Decomposition onset >200°C indicates suitability for high-temperature reactions .
Advanced Question: What strategies resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays (e.g., enzyme inhibition) using ≥3 biological replicates. Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. ethanol) affecting compound solubility .
- Metabolite Screening: Use LC-MS to identify active metabolites that might skew activity data. For example, demethylated derivatives could enhance or inhibit target binding .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the target protein’s crystal structure (PDB ID). Focus on hydrogen bonding with the pyrimidine-dione core and hydrophobic interactions with the 4-fluorophenyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate robust target engagement .
Advanced Question: How to design experiments evaluating substituent effects on bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor yield changes using the synthetic protocol in .
- SAR Analysis: Test analogs in vitro (e.g., kinase assays). Fluorine at the para position enhances metabolic stability, while chloro substituents increase lipophilicity (logP >2.5) .
Data Contradiction Analysis: How to address conflicting melting point reports?
Methodological Answer:
- Controlled Recrystallization: Repeat crystallization using identical solvents (e.g., methanol) and cooling rates.
- Inter-laboratory Calibration: Cross-validate melting points with a certified standard (e.g., USP reference material). Differences >3°C suggest polymorphic forms, which can be confirmed via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
